ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate
Overview
Description
Ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate involves its ability to bind to the active site of enzymes such as HDACs and tyrosine kinases, thereby inhibiting their activity. This leads to changes in gene expression and cellular signaling pathways, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate can have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate in lab experiments is its specificity towards certain enzymes, which can lead to more targeted and effective therapies. However, one limitation is that it may have off-target effects on other enzymes or cellular processes, which can lead to unwanted side effects.
Future Directions
There are many potential future directions for research on ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its use in combination therapies with other drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
Ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has been found to have potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and tyrosine kinases, which are involved in various diseases including cancer and neurodegenerative disorders.
properties
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTZFNJIOVXUAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(2-iodophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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